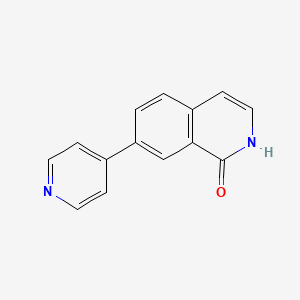

1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

Description

BenchChem offers high-quality 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-pyridin-4-yl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13-9-12(10-3-6-15-7-4-10)2-1-11(13)5-8-16-14/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLWKIUUHREFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 7-(4-pyridinyl)-1(2H)-isoquinolinone Derivatives

The 7-(4-pyridinyl)-1(2H)-isoquinolinone scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a bicyclic lactam core fused with a pyridine ring at the 7-position. This specific substitution pattern imparts unique electronic and steric properties, enabling the scaffold to interact with multiple biological targets, most notably Phosphodiesterase 3 (PDE3) in cardiovascular therapy and Poly(ADP-ribose) Polymerase (PARP) or PIM Kinases in oncology.[1]

This technical guide synthesizes the therapeutic potential, mechanism of action, and experimental validation of these derivatives.[1][2]

Executive Summary: The Pharmacophore

The 7-(4-pyridinyl)-1(2H)-isoquinolinone core acts as a rigid, planar scaffold capable of pi-stacking interactions within enzyme active sites. The lactam moiety (NH-C=O) serves as a critical hydrogen bond donor/acceptor pair, mimicking the nucleobase interactions often required for kinase or polymerase inhibition.[1]

-

Primary Indication (Cardiovascular): Potent inhibition of PDE3, leading to increased intracellular cAMP and positive inotropy (cardiotonic effect).[1][2]

-

Emerging Indication (Oncology): Bioisosteric replacement for phthalazinones in PARP inhibitors, and ATP-mimetic activity in PIM/ROCK kinase inhibition.[1]

Chemical Architecture & SAR

The core structure consists of an isoquinolin-1(2H)-one backbone.[2] The 7-(4-pyridinyl) substituent is the critical determinant of selectivity.[2]

Structure-Activity Relationship (SAR) Matrix

| Position | Modification | Effect on Activity |

| N-2 (Lactam Nitrogen) | Methylation / Alkylation | Modulates solubility and membrane permeability.[2] N-Methylation often retains PDE3 activity but may reduce PARP affinity (loss of H-bond donor).[2] |

| C-3 | Alkyl / Aryl substitution | Steric gatekeeper.[2] Bulky groups (e.g., phenyl) can enhance selectivity for large kinase pockets (e.g., ROCK).[1] |

| C-4 | Acetyl / Cyano groups | Electron-withdrawing groups at C-4 (e.g., 4-acetyl) are critical for PDE3 inhibitory potency in tetrahydro-derivatives. |

| C-7 (Key Position) | 4-Pyridinyl group | Essential for binding to the metal center (e.g., Zn²⁺ or Mg²⁺) or specific pockets (e.g., adenosine pocket) in the target enzyme. |

Mechanism of Action (MoA)

A. Cardiovascular: PDE3 Inhibition

In the context of heart failure, 7-(4-pyridinyl) derivatives (particularly 5,6,7,8-tetrahydro variants) function as PDE3 inhibitors .[1]

-

Mechanism: They competitively inhibit the degradation of cAMP.[1][2]

-

Downstream Effect: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Ca²⁺ channels and phospholamban.[1][2]

-

Result: Increased Ca²⁺ influx (inotropy) and smooth muscle relaxation (vasodilation).[1][2]

B. Oncology: PARP & Kinase Inhibition

In cancer, the aromatic 1(2H)-isoquinolinone core mimics the nicotinamide moiety of NAD+.[1][2]

-

PARP Inhibition: The lactam binds to the donor site of PARP-1/2, preventing DNA repair and inducing synthetic lethality in BRCA-deficient cells.[2]

-

PIM/ROCK Inhibition: The 4-pyridyl group interacts with the hinge region or the ATP-binding cleft of serine/threonine kinases.[2]

Pathway Visualization (DOT)

The following diagram illustrates the dual mechanistic pathways (Cardiovascular vs. Oncology).

Caption: Dual therapeutic pathways: PDE3 inhibition (Cardiovascular) and PARP inhibition (Oncology).

Experimental Validation Framework

Protocol A: Synthesis of 7-(4-pyridinyl)-1(2H)-isoquinolinone

Objective: Synthesize the aromatic core via Suzuki-Miyaura coupling.[2]

Reagents:

-

7-bromo-1(2H)-isoquinolinone (Starting Material)

-

4-pyridinylboronic acid

-

Pd(PPh3)4 (Catalyst)

-

Na2CO3 (Base)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve 7-bromo-1(2H)-isoquinolinone (1.0 eq) and 4-pyridinylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 ratio).

-

Degassing: Purge the solution with nitrogen gas for 15 minutes to remove oxygen.

-

Catalysis: Add Pd(PPh3)4 (0.05 eq) and Na2CO3 (2.0 eq).

-

Reflux: Heat the mixture to 100°C under nitrogen atmosphere for 12–16 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).

-

Workup: Cool to room temperature. Filter through a Celite pad.[1][2] Concentrate the filtrate under reduced pressure.

-

Purification: Resuspend the residue in water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1][2] Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic lactam NH signal (~11.5 ppm) and the AA'BB' system of the pyridine ring.

Protocol B: In Vitro PDE3 Inhibition Assay

Objective: Quantify the IC50 of the derivative against PDE3A.[1][2]

-

Enzyme Prep: Use human recombinant PDE3A (isolated from Sf9 cells).[1][2]

-

Substrate: [3H]-cAMP (20-50 nM).

-

Reaction: Incubate enzyme + compound (serial dilutions in DMSO) + substrate in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2) for 15 minutes at 30°C.

-

Termination: Stop reaction by boiling for 2 minutes or adding SPA (Scintillation Proximity Assay) beads.

-

Quantification: Measure [3H]-AMP production via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Pharmacokinetics & Safety Profile

-

Solubility: The pyridine nitrogen improves aqueous solubility compared to all-carbon analogs, but the planar structure may lead to poor dissolution rates.[1][2] Salt formation (e.g., HCl or mesylate) is recommended.[1][2]

-

Metabolism: The pyridine ring is susceptible to N-oxidation by CYPs.[1][2] The lactam ring is generally stable but may undergo glucuronidation.[1][2]

-

Toxicity:

Future Outlook

The 7-(4-pyridinyl)-1(2H)-isoquinolinone scaffold is evolving beyond simple PDE3 inhibition.[2] Current research focuses on:

-

Dual Inhibitors: Designing molecules that inhibit both PARP and Tankyrase (TNKS) by modifying the 3-position.[1][2]

-

PROTACs: Using the isoquinolinone core as a "warhead" to recruit E3 ligases for targeted protein degradation of specific kinases (e.g., PIM1).

-

LATS1/2 Inhibition: Recent patents suggest this scaffold can target the Hippo pathway, offering new avenues for regenerative medicine and cancer immunotherapy.[1][2]

References

-

Cardiotonic Activity & Synthesis

-

PARP Inhibition Context

-

LATS Kinase Inhibition

-

General Isoquinolinone Pharmacology

Sources

An In-Depth Technical Guide to the Pharmacophore Modeling of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- Ligands

Abstract

The 1(2H)-isoquinolinone scaffold is a privileged core structure in medicinal chemistry, integral to a wide array of synthetic compounds and natural products that exhibit significant pharmacological activities.[1][2] When functionalized with a 7-(4-pyridinyl) moiety, these ligands present a compelling profile for targeting various protein families, most notably protein kinases, which are critical regulators of cell function.[3][4] This guide provides a comprehensive, in-depth technical framework for developing and validating pharmacophore models for this specific ligand class. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach. We will explore both ligand-based and structure-based modeling workflows, underpinned by the principles of expertise, trustworthiness, and authoritative grounding to empower researchers in drug discovery.

Foundational Principles: The Pharmacophore Concept

The term "pharmacophore," first conceptualized by Paul Ehrlich, refers to the essential ensemble of steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[5] A pharmacophore model is an abstract but highly informative 3D representation of these key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic areas, aromatic rings, and charged centers.[6] Unlike molecular docking, which evaluates the entire molecular structure, pharmacophore modeling focuses on this functional arrangement, making it an invaluable tool for virtual screening, scaffold hopping, and lead optimization.[7]

The choice between the two primary modeling strategies—ligand-based and structure-based—is dictated by the available data.

-

Ligand-Based Modeling: This approach is employed when the 3D structure of the macromolecular target is unknown, but a set of active ligands is available.[8][9] The model is built by superimposing the 3D conformations of these active molecules to identify common chemical features that are essential for their biological activity.[10]

-

Structure-Based Modeling: When a high-resolution 3D structure of the target protein (or a protein-ligand complex) is available, this method is preferred.[10][11] The model is derived directly from the key interaction points observed within the target's binding site, providing a direct map of the features required for molecular recognition.[6]

Caption: Detailed workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: A Step-by-Step Protocol

This method leverages the 3D structural information of the biological target, providing a more direct route to identifying essential interactions for ligand binding. It is particularly powerful for discovering novel scaffolds that fit the binding pocket, as it is not biased by the structures of known ligands. [11]

Experimental Protocol

Step 1: Target and Binding Site Preparation

-

Rationale: The accuracy of the model depends on a high-quality, well-prepared protein structure.

-

Procedure:

-

Obtain Structure: Procure a high-resolution crystal structure (or a validated homology model) of the target protein, preferably co-crystallized with a ligand.

-

Protein Preparation: Prepare the protein by removing non-essential water molecules, adding hydrogen atoms, assigning correct protonation states to residues (especially histidine), and performing energy minimization to relieve any steric clashes.

-

Binding Site Definition: Identify and define the active site cavity where the ligands bind.

-

Step 2: Feature Generation

-

Rationale: This step translates the protein-ligand interactions (or potential interaction sites in an apo structure) into abstract pharmacophoric features.

-

Procedure:

-

Algorithms analyze the binding pocket and identify key interaction points. This can be based on the interactions observed with a co-crystallized ligand or by placing molecular probes (e.g., for H-bonds, hydrophobicity) throughout the empty binding site. [11] 2. These interaction points are converted into pharmacophoric features with specific 3D coordinates and radii, representing the regions where a ligand must have complementary chemical groups.

-

Step 3: Model Selection and Refinement

-

Rationale: The initial feature generation can produce a large number of potential interaction points. These must be clustered and refined into a coherent and useful pharmacophore model.

-

Procedure:

-

Select the most critical features based on their frequency, energy contribution, and known importance from structure-activity relationship (SAR) data.

-

Optionally, add exclusion volumes or shape constraints to the model to represent the steric boundaries of the binding pocket, which helps to eliminate molecules that are too large to fit. [12] Step 4: Model Validation

-

-

Rationale: Similar to the ligand-based approach, the structure-based model must be validated to ensure it can effectively identify known active compounds. [12][13]* Procedure:

-

Database Screening: Screen a database containing known active ligands for the target, along with a much larger set of decoy molecules.

-

Enrichment Analysis: A good model should be able to retrieve a significant portion of the known actives within the top ranks of the screening results. Calculate the Enrichment Factor (EF) and other metrics to quantify this performance. [12]

-

Caption: Detailed workflow for structure-based pharmacophore modeling.

Case Study: Pharmacophore Model for 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- as Kinase Inhibitors

Derivatives of 1(2H)-isoquinolinone have shown potent and selective inhibitory activity against protein kinases, such as Cyclin-Dependent Kinase 4 (CDK4). [4][14]The 7-(4-pyridinyl) group often acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.

Hypothesized Pharmacophoric Features

Based on the conserved structure of kinase ATP-binding sites and the chemistry of the ligand scaffold, we can hypothesize a common pharmacophore.

Caption: Key pharmacophoric features of the target scaffold.

The table below summarizes these essential features, which form the basis of a pharmacophore hypothesis for virtual screening.

| Feature ID | Feature Type | Chemical Moiety | Role in Kinase Binding |

| HBA1 | Hydrogen Bond Acceptor | Pyridinyl Nitrogen | Forms a key H-bond with the kinase hinge region backbone NH. |

| HBD1 | Hydrogen Bond Donor | Lactam N-H | Can act as an H-bond donor to a backbone carbonyl in the hinge. |

| HBA2 | Hydrogen Bond Acceptor | Lactam C=O | Can accept an H-bond from a catalytic lysine or water molecule. |

| ARO/HYD | Aromatic/Hydrophobic | Isoquinolinone Core | Engages in hydrophobic and π-stacking interactions. |

Synergistic Approaches and Advanced Considerations

Pharmacophore modeling is rarely a standalone method; its true power is realized when combined with other computational techniques. [15]

-

Pharmacophore-Based Virtual Screening: The validated model is used as a 3D query to rapidly screen large compound databases to identify novel hits that match the pharmacophore. [16]* Integration with Molecular Docking: Hits from a pharmacophore screen can be subjected to molecular docking to predict their binding pose and estimate binding affinity more accurately. This hierarchical approach filters vast libraries efficiently. [17]* 3D-QSAR: A validated pharmacophore model provides the alignment rule for a set of ligands, which is a prerequisite for building predictive 3D Quantitative Structure-Activity Relationship (QSAR) models like CoMFA. [18]* Dynamic Pharmacophores (Dynophores): Advanced methods use molecular dynamics simulations to capture the flexibility of the target protein, generating a dynamic pharmacophore model that represents multiple interaction states over time. [7]

Conclusion

Pharmacophore modeling is a versatile and powerful computational strategy in modern drug discovery. [5][17]For a specific and promising class of molecules like the 1(2H)-isoquinolinone, 7-(4-pyridinyl)- ligands, it provides an indispensable framework for understanding structure-activity relationships and discovering novel therapeutic candidates. By judiciously selecting between ligand- and structure-based approaches and adhering to rigorous, self-validating protocols, researchers can significantly enhance the efficiency and success rate of their discovery pipelines. This guide provides the technical and logical foundation for such an endeavor, emphasizing the causality behind each step to ensure the generation of robust, predictive, and ultimately impactful pharmacophore models.

References

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225-237.

- IJARST (2023). Pharmacophore Modeling in Computational Drug Design: A Critical Review.

- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.

- Al-Sha'er, M. A., & Al-Kaissi, E. (2024). Pharmacophore modeling: advances and pitfalls. Future Medicinal Chemistry.

- Vistoli, G., & Pedretti, A. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(22), e3073.

- Langer, T., & Krovat, A. (2006). Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online, 11(8), 1-13.

- Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service.

- Grisoni, F., Reker, D., Schneider, P., & Schneider, G. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.

- Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 669.

- Kumar, J. S., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202.

- Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes.

- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.

- Sun, H. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques.

- Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-150.

- Unspecified. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. B. Pharm. VI Sem.

- Sydow, D., & Volkamer, A. (n.d.). Ligand-based pharmacophores.

- ChemBK. (2024). 1(2H)-Isoquinolinone, 3,4-dihydro-. ChemBK.

- Li, H., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6289.

- ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?

- BenchChem. (2025). 1(2H)-Isoquinolinone: A Core Scaffold in Medicinal Chemistry. BenchChem Technical Guide.

- Dyker, G. (2000). Synthesis of 1(2H)-Isoquinolones. (Review). Russian Chemical Bulletin, 49(8), 1387-1399.

- Wang, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4258.

- Chaurasia, C. S., et al. (1994). Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. Journal of Medicinal Chemistry, 37(23), 3841-3849.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1(2H)-Isoquinolinone and Quinolinone Scaffolds. BenchChem Technical Guide.

- Zhu, G., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(8), 2289-2310.

- Kim, J. S., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.

- Wu, C. C., et al. (2025). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship.

- BenchChem. (2025). The 1(2H)-Isoquinolinone Scaffold: A Privileged Core for Novel Drug Discovery. BenchChem Technical Guide.

- Bach, S., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(1), 123.

- Zhu, G., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-3525.

- Kubinyi, H. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry (pp. 489-503). Elsevier.

- de Oliveira, A. C. B., et al. (2022).

- ResearchGate. (2000). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 10. fiveable.me [fiveable.me]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. dovepress.com [dovepress.com]

- 18. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding affinity of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- to PARP or ROCK enzymes

An In-Depth Technical Guide to the Characterization of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- as a Potential PARP and ROCK Enzyme Inhibitor

Introduction: The Isoquinolinone Scaffold in Kinase and PARP Inhibition

The 1(2H)-isoquinolinone core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic key endogenous molecules and interact with the active sites of critical enzymes. Its rigid, bicyclic structure provides a robust framework for substituent derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This scaffold is a cornerstone in the design of inhibitors for two therapeutically significant enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Rho-associated coiled-coil containing protein kinases (ROCKs).

In PARP inhibitors, the isoquinolinone moiety often functions as a nicotinamide biomimic, competing with the endogenous substrate NAD+ at the enzyme's catalytic domain.[1] For ROCK and other kinases, it serves as an effective hinge-binding motif, occupying the ATP-binding pocket.[2][3]

This guide focuses on the methodologies required to determine the binding affinity of a specific, novel derivative, 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- , for both PARP and ROCK enzymes. While direct binding data for this particular compound is not yet available in public literature, this document provides a comprehensive framework for its characterization, drawing upon established protocols and contextual data from structurally related molecules. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to assess the compound's potential as a targeted therapeutic agent.

Part 1: Analysis of Binding Affinity to PARP Enzymes

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are central to the DNA Damage Response (DDR). Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4][5] This PARylation event serves as a scaffold to recruit other DNA repair factors.[6][7] Inhibiting this process can lead to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating cytotoxic double-strand breaks (DSBs). This mechanism, known as synthetic lethality, is particularly effective in cancer cells with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations.

Signaling Pathway: PARP in DNA Single-Strand Break Repair

The diagram below illustrates the central role of PARP1 in sensing DNA damage and initiating the repair cascade. Inhibition blocks the PARylation step, preventing the recruitment of the repair machinery.

Caption: PARP1 activation at DNA breaks and the point of inhibition.

Contextual Binding Affinity of Isoquinolinone-Based PARP Inhibitors

To establish a baseline for the potential potency of the 1(2H)-isoquinolinone scaffold, the following table summarizes the inhibitory concentrations (IC50) of related compounds against PARP1 and PARP2.

| Compound Scaffold | Target(s) | IC50 (nM) | Reference(s) |

| Fused Isoquinolinone–Naphthoquinone (5c) | PARP1 | 2.4 | [8] |

| Fused Isoquinolinone–Naphthoquinone (5d) | PARP1 | 4.8 | [8] |

| 3,4-dihydroisoquinol-1-one-4-carboxamide (3aa) | PARP1/2 | 63.1/29.4 | [1] |

| Naphthyridinone derivative (34) | PARP1 | Potent | [9] |

Note: This table provides context on the potential of the broader isoquinolinone scaffold, as data for 7-(4-pyridinyl)-1(2H)-isoquinolinone is not available.

Experimental Protocol 1: Homogeneous PARP Enzymatic Assay (Fluorometric)

This protocol determines the inhibitor's ability to block the catalytic activity of PARP1 by measuring the generation of nicotinamide, a byproduct of NAD+ cleavage.[10]

Principle: The assay is a two-step process. First, the PARP enzyme consumes NAD+ to PARylate a substrate (e.g., histones), releasing nicotinamide. Second, a developer reagent containing nicotinamidase converts the generated nicotinamide into a fluorescent product, which is quantified. The signal is directly proportional to PARP activity.

Materials:

-

Recombinant human PARP1 enzyme

-

PARP Assay Buffer

-

β-NAD+ Solution

-

Activated DNA

-

Test Inhibitor: 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

-

Nicotinamide Standard

-

Developer Reagent (containing nicotinamidase and a fluorescent probe)

-

Black 96-well or 384-well microplate

Procedure:

-

Prepare Standard Curve: Create a serial dilution of nicotinamide in PARP Assay Buffer to generate a standard curve (e.g., 0-50 µM).

-

Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., starting from 100 µM) in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Reaction Setup: To each well of the microplate, add:

-

5 µL of test inhibitor dilution or control.

-

10 µL of a master mix containing PARP Assay Buffer, activated DNA, and PARP1 enzyme.

-

-

Initiate Reaction: Add 10 µL of the β-NAD+ solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Develop Signal: Add 50 µL of the Developer Reagent to each well.

-

Second Incubation: Incubate at 30°C for 15-30 minutes, protected from light.

-

Data Acquisition: Read the fluorescence on a microplate reader (e.g., Excitation/Emission ~430/480 nm).

-

Data Analysis:

-

Subtract the "no enzyme" background from all readings.

-

Plot the fluorescence signal against the nicotinamide standard concentrations to create a standard curve.

-

Convert the fluorescence readings from the inhibitor wells into nicotinamide concentration.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a PARP1 enzymatic inhibition assay.

Experimental Protocol 2: Fluorescence Polarization (FP)-Based PARP Trapping Assay

This protocol measures the ability of an inhibitor to "trap" PARP1 on DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.[11][12]

Principle: A small, fluorescently labeled DNA oligonucleotide probe rotates rapidly in solution, resulting in low fluorescence polarization (FP). When the large PARP1 protein binds to this probe, the complex tumbles much slower, leading to a high FP signal. Upon the addition of NAD+, active PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing the FP signal to drop. A "trapping" inhibitor prevents this dissociation, thus maintaining a high FP signal even in the presence of NAD+.[11][13][14] The increase in FP is proportional to the trapping efficiency.[14]

Materials:

-

Recombinant human PARP1 enzyme

-

PARPtrap™ Assay Buffer

-

Fluorescently-labeled DNA probe

-

β-NAD+ Solution

-

Test Inhibitor: 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

-

Reference trapping inhibitors (e.g., Talazoparib, Olaparib)

-

Black, low-binding microplate

Procedure:

-

Reagent Preparation: Dilute PARP1 enzyme and the fluorescent DNA probe in the assay buffer to their optimal working concentrations.

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and reference inhibitors in assay buffer. Include a "no inhibitor" control.

-

Reaction Setup: To each well, add reagents in the following order:

-

Assay Buffer

-

Test inhibitor or control

-

Diluted PARP1 enzyme

-

Diluted fluorescent DNA probe

-

-

Initial Incubation: Incubate the plate for 30 minutes at room temperature to allow the PARP1-DNA complex to form.

-

Baseline Reading (Optional): Read the FP of the plate to establish a baseline "high FP" signal before NAD+ addition.

-

Initiate PARylation: Add β-NAD+ solution to all wells to initiate the auto-PARylation and subsequent dissociation in the control wells.

-

Second Incubation: Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the final fluorescence polarization (mP units) on a suitable microplate reader.

-

Data Analysis:

-

The "no inhibitor" control represents the baseline (low FP) signal after PARP1 dissociation.

-

Calculate the change in FP (ΔmP) for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot ΔmP versus log[Inhibitor] and fit the data to a non-linear regression curve to determine the EC50 (Effective Concentration, 50%) for trapping.

-

Caption: Workflow for a Fluorescence Polarization (FP)-based PARP trapping assay.

Part 2: Analysis of Binding Affinity to ROCK Enzymes

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[15] The RhoA/ROCK pathway is a critical regulator of cellular functions involving the actin cytoskeleton, such as cell adhesion, motility, contraction, and proliferation.[15][16] Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.[15] Most ROCK inhibitors, including those based on the isoquinoline scaffold, are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates like Myosin Light Chain (MLC).[15][17]

Signaling Pathway: RhoA/ROCK-Mediated Cytoskeletal Regulation

The diagram below outlines the activation of ROCK by RhoA and its subsequent phosphorylation of downstream targets, leading to increased actomyosin contractility.

Caption: The RhoA/ROCK signaling pathway leading to actomyosin contraction.

Contextual Binding Affinity of Isoquinoline-Based ROCK Inhibitors

The isoquinoline scaffold is the basis for several well-known ROCK inhibitors. The table below provides IC50 values for these compounds, offering a benchmark for the potential activity of new derivatives.

| Compound Name | Target Kinase | IC50 (nM) | Notes | Reference(s) |

| Fasudil (HA-1077) | ROCK1 | 330 | A clinically used ROCK inhibitor. | [18] |

| Fasudil (HA-1077) | ROCK2 | 190 | [18] | |

| Compound 24 | ROCK1 | 1690 | An isoquinolin-1-amine derivative. | [2] |

| Compound 24 | ROCK2 | 100 | Shows selectivity for ROCK2 over ROCK1. | [2] |

| Lead 14A | ROCK1/2 | Equipotent | Optimized isoquinolin-1-amine derivative. | [3] |

Note: This table provides context on the potential of the broader isoquinoline scaffold, as data for 7-(4-pyridinyl)-1(2H)-isoquinolinone is not available.

Experimental Protocol 3: Luminescent Kinase Assay (ADP-Glo™/Kinase-Glo™)

This protocol determines the IC50 of an inhibitor by measuring the amount of ATP consumed by the ROCK enzyme during a kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to ATP consumption.[19][20] In the first step, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the final step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[21] A higher luminescent signal corresponds to higher kinase activity.

Materials:

-

Recombinant active ROCK2 enzyme (e.g., amino acids 5-554)

-

Kinase Assay Buffer

-

Substrate peptide (e.g., S6Ktide)

-

ATP solution

-

Test Inhibitor: 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

-

ADP-Glo™/Kinase-Glo™ Reagent and Detection Reagent

-

White, opaque 96-well or 384-well microplate

Procedure:

-

Inhibitor Preparation: Prepare a 10-fold concentrated serial dilution of the test inhibitor in kinase buffer with a constant percentage of DMSO. Include positive ("no inhibitor") and negative ("no enzyme") controls.

-

Reaction Setup: Add reagents to the wells of the microplate:

-

1 µL of test inhibitor or control solution.

-

2 µL of diluted ROCK2 enzyme.

-

2 µL of a substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.

-

Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Data Analysis:

-

Subtract the "no enzyme" background from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control (100% activity).

-

Plot percent inhibition versus log[Inhibitor] and fit the data using a four-parameter dose-response curve to determine the IC50 value.

-

Caption: Workflow for a luminescent-based ROCK kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights and Conclusion

The development of potent and selective inhibitors relies on understanding the structure-activity relationship of the chemical scaffold. For isoquinolinone-based PARP inhibitors, studies have shown that modifications to the core can significantly impact potency. For instance, constraining linear linkers into cyclic moieties has been shown to improve pharmacokinetic properties while maintaining high potency.[9] Similarly, for ROCK inhibitors, substitutions on the isoquinoline ring are critical for achieving selectivity and potency.[2][3]

The specific compound, 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- , possesses a pyridine ring at the 7-position. This substitution is of particular interest as the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming key interactions within the active sites of either PARP or ROCK enzymes. Its planarity may also contribute to favorable stacking interactions.

Conclusion: While direct experimental data for 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- is not currently available, the 1(2H)-isoquinolinone scaffold is a highly validated starting point for the development of both PARP and ROCK inhibitors.[9][22][23] This technical guide provides a comprehensive and actionable framework for its complete biochemical characterization. By employing the detailed enzymatic, trapping, and kinase assays described herein, researchers can accurately determine the IC50 and EC50 values, assess selectivity across enzyme isoforms, and elucidate the compound's primary mechanism(s) of action. These crucial first steps will pave the way for further cellular and in vivo studies to validate its potential as a novel therapeutic agent in oncology, cardiovascular disease, or other relevant indications.

References

-

Schematic representation of repair pathways for PARP‐trapping lesion... ResearchGate. Available at: [Link]

-

Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. Available at: [Link]

-

Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. PubMed. Available at: [Link]

-

The ROCK signaling pathway with focus on survival and regeneration.... ResearchGate. Available at: [Link]

-

Schematic diagram of the RhoA/Rho kinase signaling pathway. When G... ResearchGate. Available at: [Link]

-

PARP pathway overview. Cellular stress such as oxidative stress from reactive oxygen species causes DNA damage in the form of single. ResearchGate. Available at: [Link]

-

Schematic diagram of the mechanism of Rho/Rock signaling pathway. Rho... ResearchGate. Available at: [Link]

-

PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

-

DNA single-strand break and double-strand break repair pathways. a PARP... ResearchGate. Available at: [Link]

-

PARP2 Homogeneous Assay Kit. BPS Bioscience. Available at: [Link]

-

The role of PARP-1 in DNA damage repair pathways. (A) The biochemical... ResearchGate. Available at: [Link]

-

Stepwise development of structure–activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simulation. ResearchGate. Available at: [Link]

-

Rho Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

PARP/PARPTrap Screening and Profiling Services. BPS Bioscience. Available at: [Link]

-

Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate. Available at: [Link]

-

Assay Strategies to Evaluate Potency and Selectivity of Next-Generation PARP Inhibitors. BPS Bioscience. Available at: [Link]

-

Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available at: [Link]

-

ROCK2 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. PMC. Available at: [Link]

-

(PDF) Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. Available at: [Link]

-

PARP2 Olaparib Competitive Inhibitor Assay Kit from BPS Bioscience, Inc. Biocompare. Available at: [Link]

-

Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. PubMed. Available at: [Link]

-

Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

-

PARP1 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC. Available at: [Link]

-

PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available at: [Link]

-

The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms. PMC. Available at: [Link]

-

PARP1 Homogenous Assay Kit. Cambridge Bioscience. Available at: [Link]

-

Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. Available at: [Link]

-

Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. AACR Journals. Available at: [Link]

-

Structure-activity relationships in vitro | Download Table. ResearchGate. Available at: [Link]

-

Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Available at: [Link]

-

Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Available at: [Link]

-

Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed. Available at: [Link]

-

The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. PMC. Available at: [Link]

-

Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Available at: [Link]

-

Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. Available at: [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

-

Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. Available at: [Link]

Sources

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. promega.com [promega.com]

- 22. Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Streamlined Synthesis of 7-(4-pyridinyl)-1(2H)-isoquinolinone via Suzuki Coupling

For: Researchers, scientists, and drug development professionals.

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the synthesis of C-C bonds, particularly in the construction of biaryl and heteroaryl-aryl systems.[1][2][3] This application note provides a detailed, step-by-step protocol for the synthesis of 7-(4-pyridinyl)-1(2H)-isoquinolinone from 7-bromo-1(2H)-isoquinolinone and 4-pyridinylboronic acid. We delve into the mechanistic rationale behind each procedural step, offering insights into reagent selection, reaction optimization, and product purification to ensure a high-yielding and reproducible synthesis.

Introduction

The palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide.[1] Discovered by Akira Suzuki, who was awarded the Nobel Prize in Chemistry in 2010 for this work, the reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.[1]

The synthesis of 7-(4-pyridinyl)-1(2H)-isoquinolinone is of significant interest due to the prevalence of both the isoquinolinone and pyridine moieties in pharmaceuticals. This protocol is designed to be a reliable guide for researchers aiming to synthesize this and structurally related compounds.

Mechanistic Overview of the Suzuki Coupling

The catalytic cycle of the Suzuki coupling is a well-established sequence of three primary steps involving a palladium catalyst.[4]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (7-bromo-1(2H)-isoquinolinone) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[1]

-

Transmetalation: The organoboron reagent (4-pyridinylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this transfer.[1][5][6][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, 7-(4-pyridinyl)-1(2H)-isoquinolinone, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 7-(4-pyridinyl)-1(2H)-isoquinolinone.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 7-Bromo-1(2H)-isoquinolinone | C₉H₆BrNO | 224.05 | 224 mg | 1.0 |

| 4-Pyridinylboronic acid | C₅H₆BNO₂ | 122.92 | 184 mg | 1.5 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - |

| Water (degassed) | H₂O | 18.02 | 2 mL | - |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Step-by-Step Procedure

1. Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromo-1(2H)-isoquinolinone (224 mg, 1.0 mmol), 4-pyridinylboronic acid (184 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask. The use of a pre-catalyst like Pd(PPh₃)₄ simplifies the procedure as it is relatively stable to air.

-

Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents. Water is essential for the activation of the boronic acid by the base.

2. Reaction Execution:

-

Attach a reflux condenser to the flask and ensure a continuous flow of cooling water.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5). The product should have a different Rf value than the starting materials. The reaction is typically complete within 4-6 hours.

3. Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product will likely contain unreacted starting materials, homo-coupled byproducts, and residual catalyst.[8]

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., up to 5% methanol) is generally effective.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield 7-(4-pyridinyl)-1(2H)-isoquinolinone as a solid.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

In vitro cell culture assay protocols using 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

Application Note: In Vitro Characterization of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

Abstract & Scientific Rationale

1(2H)-Isoquinolinone, 7-(4-pyridinyl)- is a synthetic small molecule featuring an isoquinolin-1-one core substituted at the 7-position with a pyridine ring. This structural motif is a classic pharmacophore for Poly(ADP-ribose) Polymerase (PARP) inhibitors. The isoquinolinone moiety mimics the nicotinamide pharmacophore of NAD+, the substrate for PARP enzymes, allowing the molecule to bind competitively to the catalytic domain of PARP-1 and PARP-2.

This application note provides a comprehensive suite of in vitro protocols to characterize the biological activity of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-. The workflows are designed to validate target engagement (PARylation inhibition), assess cytotoxicity in relevant cell models (synthetic lethality), and evaluate functional DNA damage response (DDR) modulation.

Compound Handling & Preparation

Chemical Properties:

-

MW: ~222.24 g/mol

-

Solubility: Poorly soluble in water; soluble in DMSO and DMF.

-

Stability: Stable at -20°C as a solid or DMSO stock.

Stock Solution Protocol:

-

Weighing: Weigh 5–10 mg of lyophilized powder in a static-free environment.

-

Dissolution: Dissolve in high-grade anhydrous DMSO (Sigma-Aldrich, Cat# D2650) to a concentration of 10 mM or 50 mM . Vortex vigorously for 1 minute. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.

-

Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C (up to 6 months) or -80°C (long-term). Avoid repeated freeze-thaw cycles (>3 cycles).

Working Solutions:

-

Prepare fresh serial dilutions in cell culture media immediately prior to use.

-

Vehicle Control: Ensure the final DMSO concentration is consistent across all wells (typically <0.5% v/v, ideally 0.1%).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the putative mechanism where 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- competes with NAD+ for the PARP active site, preventing the formation of Poly(ADP-ribose) (PAR) chains and trapping PARP on DNA, leading to replication fork collapse.

Caption: Putative MOA of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- as a PARP inhibitor, leading to PARP trapping and subsequent cell death in HR-deficient contexts.

Protocol 1: Target Engagement (PARylation Inhibition Assay)

Objective: Confirm that the compound inhibits PARP enzymatic activity in cells by measuring the reduction of Poly(ADP-ribose) (PAR) polymers after H2O2 stimulation.

Materials:

-

Cell Line: HeLa or MDA-MB-231 (adherent).

-

Stimulus: Hydrogen Peroxide (H2O2).

-

Detection: Anti-PAR antibody (Trevigen/Bio-Techne, Cat# 4335-MC-100) or equivalent clone 10H.

-

Control: Olaparib (1 µM) or Veliparib.

Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Incubate overnight. -

Treatment: Treat cells with increasing concentrations of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- (e.g., 0.1, 1, 10, 50 µM) for 1 hour . Include a Vehicle (DMSO) and Positive Control (Olaparib 1 µM).

-

Stimulation: Add 1 mM H2O2 directly to the media for 10 minutes at 37°C to induce massive DNA damage and PARP activation.

-

Lysis: Immediately aspirate media, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with Protease Inhibitors and PARG Inhibitors (e.g., ADP-HPD, 1 µM) to prevent PAR degradation during lysis.

-

Western Blot:

-

Load 20–30 µg protein/lane on a 4–12% Gradient SDS-PAGE.

-

Transfer to Nitrocellulose membrane.

-

Block with 5% Non-fat Milk.

-

Incubate with Anti-PAR antibody (1:1000) overnight at 4°C.

-

Incubate with Anti-Actin or Anti-GAPDH (1:5000) as loading control.

-

-

Analysis: Quantify the "smear" of PAR polymers (typically >100 kDa). A potent inhibitor will abolish the H2O2-induced PAR smear.

Protocol 2: Synthetic Lethality Viability Assay

Objective: Determine the IC50 and assess selectivity for Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutant), a hallmark of PARP inhibitors.

Materials:

-

Cell Pair:

-

HR-Deficient: MDA-MB-436 (BRCA1 mut) or Capan-1 (BRCA2 mut).

-

HR-Proficient: MCF-7 or MDA-MB-231 (WT).

-

-

Assay: CellTiter-Glo® (Promega) or Resazurin (Alamar Blue).

Workflow:

-

Optimization: Determine the optimal seeding density to ensure cells remain in log phase for 5-7 days (typically 1000–3000 cells/well for 96-well plates).

-

Seeding: Plate cells in 96-well white-walled plates (90 µL/well). Incubate 24 hours.

-

Dosing: Prepare 10x stocks of the compound in media (serial 1:3 dilutions, e.g., 100 µM down to 0.1 nM). Add 10 µL per well.

-

Top Concentration: 100 µM (to check off-target toxicity).

-

Replicates: Triplicate wells per dose.

-

-

Incubation: Incubate for 5 to 7 days . (PARP inhibitors are cytostatic; longer assays reveal the "trapping" cytotoxicity better than 24-48h assays).

-

Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 10 mins, and read Luminescence.

-

Calculation: Normalize to DMSO control (100%) and Blank (0%). Fit data to a 4-parameter logistic curve to calculate IC50.

-

Success Criteria: The IC50 in BRCA-mutant cells should be significantly lower (e.g., >10-fold shift) than in WT cells.

-

Protocol 3: Functional DNA Damage (γH2AX Foci)

Objective: Visualize the accumulation of Double-Strand Breaks (DSBs) resulting from replication fork collapse.

Materials:

-

Antibody: Anti-phospho-Histone H2A.X (Ser139) (Clone JBW301).

-

Secondary: Alexa Fluor 488 or 594 conjugated.

-

Counterstain: DAPI (Nuclei).

Workflow:

-

Seeding: Plate cells on glass coverslips or in black-walled 96-well imaging plates.

-

Treatment: Treat with IC50 or 5x IC50 of the compound for 24 hours .

-

Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins at RT.

-

Permeabilization: 0.2% Triton X-100 in PBS for 10 mins.

-

Blocking: 3% BSA in PBS for 30 mins.

-

Staining:

-

Primary Ab (1:500) in blocking buffer, 1h at RT.

-

Wash 3x PBS.

-

Secondary Ab (1:1000) + DAPI (1 µg/mL), 1h at RT in dark.

-

-

Imaging: Acquire images using a Confocal or High-Content Imager (e.g., ImageXpress).

-

Quantification: Count the number of nuclear foci per cell. A significant increase (>5 foci/cell) compared to DMSO indicates replication stress/DSB formation.

Experimental Workflow Diagram

Caption: Integrated workflow for viability (IC50) and mechanistic (WB/IF) profiling of the compound.

Expert Tips & Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound hydrophobicity | Limit final DMSO concentration to 0.5%. Sonicate stock before dilution. If precipitation persists at >50 µM, verify solubility limit in specific media formulation. |

| No PAR Inhibition | Inefficient H2O2 stimulation | H2O2 degrades rapidly. Use fresh 30% H2O2 stock. Ensure treatment is exactly 10 mins before lysis. |

| High Background in IF | Non-specific binding | Increase blocking time or BSA concentration. Ensure cells are not over-confluent (stress induces basal γH2AX). |

| Weak Viability Shift | Short assay duration | PARP inhibitors require multiple cell cycles to kill via trapping. Extend assay to 5–7 days or use a clonogenic assay (10–14 days). |

References

-

Rouleau, M., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301. Link

-

Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588-5599. Link

-

Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

-

Lohse, I., et al. (2016). "BRCA1 and BRCA2 mutations sensitize to poly(ADP-ribose) polymerase inhibition in human pancreatic cancer cells." Neoplasia, 18(9), 572-580. Link

-

Pommier, Y., et al. (2016). "Lay summary of the mechanism of action of PARP inhibitors." NCI Developmental Therapeutics Clinic. Link

(Note: As specific literature for CAS 1417640-16-4 is limited, protocols are derived from standard methodologies for structural analogs in the isoquinolinone PARP inhibitor class.)

Application Notes and Protocols: Crystallization and Structural Analysis of 7-(4-pyridinyl)-1(2H)-isoquinolinone

Introduction: The Significance of Crystalline Form in Drug Development

In the landscape of modern drug discovery and development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of a molecule dictates its fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—all of which are critical determinants of a drug's efficacy and safety.[1] For novel heterocyclic compounds such as 7-(4-pyridinyl)-1(2H)-isoquinolinone, a molecule of interest due to the prevalence of the isoquinoline scaffold in therapeutic agents[2][3][4], obtaining high-quality single crystals is a crucial bottleneck that must be overcome.[5][6] This process is not merely for purification but is an essential prerequisite for definitive structural elucidation by single-crystal X-ray diffraction (SCXRD), which provides unambiguous information about the three-dimensional arrangement of atoms and intermolecular interactions.[7][8]

This comprehensive guide provides a detailed exploration of various crystallization techniques tailored for obtaining single crystals of 7-(4-pyridinyl)-1(2H)-isoquinolinone suitable for structural analysis. We will delve into the theoretical underpinnings of crystallization, offer pragmatic, step-by-step protocols, and discuss the subsequent analytical techniques for structural characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the art and science of crystallization for this promising class of compounds.

I. Foundational Principles: The Science of Crystal Growth

Crystallization is a process of solid-phase formation from a solution, melt, or vapor.[1] It is initiated by nucleation, the formation of a stable crystalline entity, followed by crystal growth. The entire process is governed by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[5] Achieving a state of controlled supersaturation is the cornerstone of successful crystallization.

Solvent Selection: The Critical First Step

The choice of solvent is arguably the most critical parameter in a crystallization experiment. An ideal solvent for crystallization should exhibit moderate solubility for the compound of interest, with solubility increasing significantly with temperature. For heterocyclic compounds like 7-(4-pyridinyl)-1(2H)-isoquinolinone, which contains both hydrogen bond donors and acceptors, the polarity and hydrogen bonding capability of the solvent are key considerations.[9] A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[10]

A preliminary solvent screen is indispensable. This typically involves dissolving a small amount of the compound in a range of solvents at room temperature and elevated temperatures to gauge solubility.

Table 1: Illustrative Solvent Screen for 7-(4-pyridinyl)-1(2H)-isoquinolinone

| Solvent | Polarity Index | Boiling Point (°C) | Solubility at 25°C | Solubility at 75°C | Comments |

| Water | 10.2 | 100 | Insoluble | Sparingly Soluble | Potential anti-solvent.[10] |

| Ethanol | 5.2 | 78 | Sparingly Soluble | Soluble | Good candidate for cooling crystallization. |

| Methanol | 6.6 | 65 | Sparingly Soluble | Soluble | Good candidate for cooling crystallization. |

| Acetone | 5.1 | 56 | Soluble | Very Soluble | May be too soluble; good for co-solvent systems.[10] |

| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Soluble | A good starting point for many organic compounds.[9] |

| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | Aromatic solvent may interact favorably via π-π stacking.[9] |

| Acetonitrile | 5.8 | 82 | Soluble | Very Soluble | Potential for anti-solvent crystallization.[11] |

| Dichloromethane | 3.1 | 40 | Soluble | Very Soluble | High volatility, may lead to rapid crystallization and poor crystal quality.[9] |

| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Very Soluble | Very Soluble | High boiling point, useful for dissolving poorly soluble compounds.[11][12] |

Expert Insight: For a molecule like 7-(4-pyridinyl)-1(2H)-isoquinolinone, a binary solvent system often yields superior crystals.[13] This typically involves a "good" solvent in which the compound is readily soluble and a "poor" solvent (or anti-solvent) in which it is sparingly soluble. The gradual introduction of the anti-solvent reduces the overall solubility of the solute, inducing crystallization.[1][14]

II. Crystallization Protocols: A Step-by-Step Guide

The following protocols are designed to be starting points and may require optimization based on experimental observations. It is crucial to maintain a clean working environment and use high-purity solvents to avoid unwanted nucleation.

A. Slow Evaporation

This is often the simplest method for obtaining high-quality single crystals.[13][15][16] The principle is to slowly increase the solute concentration by evaporating the solvent until supersaturation is reached.[17]

Protocol:

-

Solution Preparation: Dissolve approximately 10-20 mg of 7-(4-pyridinyl)-1(2H)-isoquinolinone in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture like chloroform-ethanol) to near saturation in a clean vial.[17]

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and puncture a few small holes with a needle.[13] The number and size of the holes will control the rate of evaporation. A slower evaporation rate generally leads to larger, higher-quality crystals.[15]

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench, at a constant temperature.

-

Observation: Monitor the vial periodically for crystal growth over several days to weeks.

Diagram 1: Workflow for Slow Evaporation Crystallization

Caption: Workflow for the slow evaporation crystallization method.

B. Slow Cooling Crystallization

This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[15][18] A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.[19]

Protocol:

-

Saturated Solution Preparation: In a small flask, add 7-(4-pyridinyl)-1(2H)-isoquinolinone to a suitable solvent (e.g., ethanol or methanol).

-

Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add a minimal amount of additional solvent to achieve full dissolution.

-

Hot Filtration (Optional but Recommended): If any solid impurities remain, perform a hot filtration to remove them.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in a Dewar flask filled with warm water.[15]

-

Low-Temperature Incubation: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.

-

Crystal Harvesting: Once crystals have formed, they can be isolated by filtration.

Diagram 2: Workflow for Slow Cooling Crystallization

Caption: Workflow for the slow cooling crystallization method.

C. Vapor Diffusion

Vapor diffusion is a highly effective technique for crystallizing small amounts of material and often yields high-quality crystals.[5][9][17] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.[17]

Protocol:

-

Inner Vial Preparation: Dissolve 5-10 mg of 7-(4-pyridinyl)-1(2H)-isoquinolinone in a small volume (0.5-1 mL) of a "good" solvent (e.g., DMF or acetonitrile) in a small, open vial.

-

Outer Chamber Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial) that contains a few milliliters of a volatile "anti-solvent" in which the compound is insoluble (e.g., water, diethyl ether, or hexane).[15]

-

Sealing: Seal the outer container tightly.

-

Diffusion: The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[20]

-

Incubation and Observation: Place the setup in a stable environment and monitor for crystal growth over several days.

Diagram 3: Vapor Diffusion Crystallization Setup

Caption: Schematic of a vapor diffusion crystallization setup.

D. Anti-Solvent Crystallization

This method involves the direct addition of an anti-solvent to a solution of the compound, causing a rapid decrease in solubility and inducing crystallization.[1][14] The rate of addition is a critical parameter for controlling crystal size and quality.[14]

Protocol:

-

Solution Preparation: Dissolve the compound in a minimum amount of a "good" solvent.

-

Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes faintly turbid (cloudy), indicating the onset of nucleation.

-

Equilibration: Stop the addition of the anti-solvent and allow the solution to stand undisturbed. If no crystals form, add a few more drops of the anti-solvent.

-

Incubation: Allow the sealed vial to stand in a stable environment for crystals to grow.

III. Structural Analysis: From Crystal to Structure

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure.

A. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the atomic and molecular structure of a crystalline compound.[6] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing.[21][22]

Experimental Workflow:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[15]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to obtain the final crystal structure.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

While SCXRD provides the definitive solid-state structure, NMR spectroscopy is a powerful tool for confirming the molecular structure in solution.[23][24] For 7-(4-pyridinyl)-1(2H)-isoquinolinone, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals unambiguously.

Key Considerations for NMR:

-

Solvent Choice: A deuterated solvent in which the compound is soluble is required (e.g., DMSO-d₆, CDCl₃).[23]

-

Purity: The purity of the sample can be assessed from the ¹H NMR spectrum.

IV. Troubleshooting Common Crystallization Challenges

-

Oiling Out: The compound separates as a liquid rather than a solid. This often occurs when the supersaturation is too high. Solution: Use a more dilute solution, cool more slowly, or use a different solvent system.

-

Formation of Powder or Microcrystals: This is also a result of rapid crystallization. Solution: Reduce the rate of supersaturation by slowing down evaporation or cooling, or by using the vapor diffusion method.

-

No Crystals Form: The solution may not be sufficiently supersaturated. Solution: Concentrate the solution further, add more anti-solvent, or try a different solvent system. Seeding with a small crystal can also induce crystallization.[9]

Conclusion

The successful crystallization of 7-(4-pyridinyl)-1(2H)-isoquinolinone is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the principles and practical protocols for obtaining high-quality single crystals. By systematically exploring different crystallization techniques and carefully controlling experimental parameters, researchers can overcome the challenges associated with crystallizing novel compounds. The subsequent structural analysis by SCXRD and NMR spectroscopy will provide invaluable insights into the molecule's properties, paving the way for further drug development efforts.

References

Sources

- 1. syrris.com [syrris.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. sptlabtech.com [sptlabtech.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. unifr.ch [unifr.ch]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Slow Evaporation Method [people.chem.umass.edu]

- 14. contractpharma.com [contractpharma.com]

- 15. Growing Crystals [web.mit.edu]

- 16. depts.washington.edu [depts.washington.edu]

- 17. benchchem.com [benchchem.com]

- 18. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 21. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]

- 22. 7-Pivaloyl-5,6-dihydro-4H-naphtho[3,2,1-de]isoquinoline-4,6-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 23. azolifesciences.com [azolifesciences.com]

- 24. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Dose-response curve generation for 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

Application Note & Protocol

Generation of an In Vitro Dose-Response Curve for the PARP Inhibitor 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

Audience: Researchers, scientists, and drug development professionals.

Abstract